1-Isopropylhydrazine

Descripción general

Descripción

1-Isopropylhydrazine, also known as this compound, is a useful research compound. Its molecular formula is C3H10N2 and its molecular weight is 74.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Isopropylhydrazine primarily targets monoamine oxidases (MAOs) . MAOs are enzymes that catalyze the oxidation of monoamines, which are neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting these enzymes, isopropylhydrazine can increase the levels of these neurotransmitters, potentially affecting mood and behavior .

Mode of Action

Isopropylhydrazine inhibits the activity of MAOs both directly and by forming an active metabolite . The formation of isopropylhydrazine from iproniazid, a related compound, has been observed without MAOs present . Both iproniazid and isopropylhydrazine react near the active site of MAOs .

Biochemical Pathways

The inhibition of MAOs by isopropylhydrazine affects the metabolic pathways of monoamine neurotransmitters . This can lead to increased levels of these neurotransmitters in the brain, which can have various downstream effects, potentially including mood elevation .

Pharmacokinetics

It is known that isopropylhydrazine can be metabolized in the body to form active metabolites .

Result of Action

The primary result of isopropylhydrazine’s action is the inhibition of MAOs, leading to increased levels of monoamine neurotransmitters . This can potentially result in mood elevation, although the specific molecular and cellular effects can vary depending on a variety of factors .

Action Environment

The action, efficacy, and stability of isopropylhydrazine can be influenced by various environmental factors. For example, the presence of other substances in the body can affect the metabolism of isopropylhydrazine and its ability to inhibit MAOs . .

Análisis Bioquímico

Biochemical Properties

1-Isopropylhydrazine plays a significant role in biochemical reactions, particularly in the metabolism of certain drugs. It is known to interact with cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates . These intermediates can covalently bind to proteins, causing alterations in their function . Additionally, this compound is involved in the formation of free radicals through oxidative metabolic pathways . These interactions highlight the compound’s potential to influence various biochemical processes.

Cellular Effects

This compound has been shown to exert toxic effects on liver cells, primarily due to its metabolism into reactive intermediates . These intermediates can cause cellular necrosis and liver injury by binding to cellular macromolecules . Furthermore, this compound can induce oxidative stress by generating free radicals, leading to cellular damage . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is significant, as it can disrupt normal cellular functions and lead to adverse effects.

Molecular Mechanism

The molecular mechanism of this compound involves its metabolism by cytochrome P450 enzymes, resulting in the formation of reactive intermediates . These intermediates can bind to proteins and other biomolecules, altering their structure and function. The compound can also generate free radicals, which can cause oxidative damage to cellular components . Additionally, this compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH . Long-term exposure to this compound can result in cumulative cellular damage due to the continuous formation of reactive intermediates and free radicals . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to significant alterations in cellular function and viability .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may cause mild cellular alterations, while higher doses can lead to severe toxicity and adverse effects . Studies have shown that high doses of this compound can cause liver injury, oxidative stress, and cellular necrosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its toxic effects .

Metabolic Pathways

This compound is metabolized primarily in the liver through enzymatic and non-enzymatic pathways . The compound is converted into reactive intermediates by cytochrome P450 enzymes, which can then bind to cellular macromolecules and cause cellular dysfunction . Additionally, this compound can undergo oxidative metabolism, leading to the formation of free radicals . These metabolic pathways highlight the compound’s potential to influence various biochemical processes and cellular functions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . Studies have shown that this compound can accumulate in the liver, where it undergoes metabolism and exerts its toxic effects . The transport and distribution of the compound are critical factors in determining its overall impact on cellular function and viability.

Subcellular Localization

The subcellular localization of this compound is primarily in the liver, where it interacts with cytochrome P450 enzymes and other cellular components . The compound’s activity and function are influenced by its localization within specific cellular compartments. For example, the generation of free radicals and reactive intermediates occurs predominantly in the liver, leading to localized cellular damage . Understanding the subcellular localization of this compound is essential for elucidating its biochemical and cellular effects.

Actividad Biológica

1-Isopropylhydrazine (C3H10N2) is a hydrazine derivative that has garnered attention in pharmacology and toxicology due to its biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its metabolic pathways, toxicological effects, and implications in clinical settings.

Chemical Structure and Properties

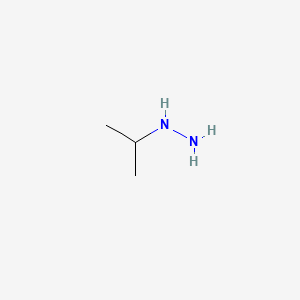

This compound is characterized by the following structural formula:

This compound is a derivative of hydrazine, which is known for its reactivity and ability to form various metabolites that can interact with biological macromolecules.

Metabolism of this compound

This compound undergoes extensive metabolism primarily through cytochrome P450 enzymes. The metabolic pathways lead to the formation of reactive intermediates, including isopropyl radicals, which can covalently bind to proteins, potentially leading to toxicity .

Key Metabolic Pathways:

- Hydrolysis : The hydrolysis of iproniazid (a related compound) generates this compound, which further undergoes oxidation.

- Formation of Reactive Species : Isopropyl radicals formed during metabolism are implicated in protein alkylation and lipid peroxidation processes .

Biological Activity

The biological activity of this compound can be categorized into therapeutic effects and toxicological impacts.

Therapeutic Effects

This compound has been studied for its potential antidepressant properties, primarily through its relationship with iproniazid, which was initially used as an antidepressant before being withdrawn due to hepatotoxicity . Its mechanism involves monoamine oxidase inhibition, leading to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain.

Toxicological Effects

The toxicity profile of this compound is significant due to its reactive nature. Case studies have documented instances of hepatotoxicity associated with its use, particularly when administered in high doses or in susceptible individuals. The compound's ability to induce oxidative stress and damage cellular components has been noted in various studies .

Case Studies

Several case studies highlight the adverse effects associated with this compound:

- Hepatotoxicity Cases : Reports indicate that patients treated with iproniazid experienced severe liver damage, necessitating close monitoring of liver function during treatment .

- Toxicological Assessments : Animal studies have shown that administration of hydrazine derivatives leads to dose-dependent hepatotoxicity, with significant increases in liver enzyme levels indicating damage .

Research Findings

A review of literature reveals critical insights into the biological activity of this compound:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Isopropylhydrazine has been studied for its potential therapeutic applications, particularly in the context of cancer treatment and cardiovascular health.

- Cancer Research : The compound is a metabolite of iproniazid, a monoamine oxidase inhibitor previously used as an antidepressant. Research indicates that this compound can form reactive intermediates that may have implications in cancer therapy. It has been shown to inhibit DNA methyltransferase, which plays a role in tumor suppression by reactivating silenced genes in cancer cells .

- Cardiovascular Applications : Similar to hydralazine, another hydrazine derivative, this compound may have vasodilatory effects. Hydralazine is known for managing hypertension and has been investigated for its role in inhibiting prolyl hydroxylase enzymes, which are crucial in regulating angiogenesis and tumor progression .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the preparation of various nitrogen-containing compounds.

- Synthesis of Hydrazones : It can be utilized to synthesize hydrazones, which are valuable intermediates in the production of pharmaceuticals and agrochemicals. The reaction typically involves the condensation of this compound with carbonyl compounds .

- Biological Activity : The compound exhibits broad-spectrum biological activity, making it a versatile building block in the synthesis of biologically active molecules. Its derivatives are often explored for their pharmacological properties .

Case Study 1: Iproniazid Metabolism

Research has demonstrated that this compound is rapidly metabolized from iproniazid via cytochrome P450 enzymes. This metabolic pathway is significant as it leads to the formation of reactive species that can bind covalently to proteins, potentially causing toxicity but also suggesting avenues for therapeutic intervention in certain cancers .

Case Study 2: Hydralazine Analogues

Studies on hydralazine derivatives indicate that modifications involving this compound can enhance efficacy against specific cancer types by targeting DNA methylation processes. This highlights its potential role as a lead compound for developing new anticancer agents .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Cancer Treatment | Inhibition of DNA methyltransferase; reactivation of tumor suppressor genes |

| Cardiovascular Health | Potential vasodilatory effects; management of hypertension |

| Organic Synthesis | Intermediate for hydrazone synthesis; production of nitrogen-containing compounds |

| Toxicology Studies | Investigation into reactive metabolites and their implications for cellular toxicity |

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 1-Isopropylhydrazine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., JIS T 8116), safety goggles (JIS T 8147), and long-sleeved protective clothing to prevent skin/eye exposure .

- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust. If exposure occurs, move to fresh air immediately and seek medical attention .

- Storage : Store in a tightly sealed container away from ignition sources, moisture, and incompatible substances (e.g., strong oxidizers). Regularly check storage conditions to prevent degradation .

- First Aid : For skin contact, wash with soap and water; for eye exposure, rinse for ≥15 minutes. Always consult a physician and provide the Safety Data Sheet (SDS) during treatment .

Q. How is this compound synthesized, and what are common byproducts?

- Methodological Answer :

- Synthesis Route : Typically synthesized via condensation reactions between isopropylamine and hydrazine derivatives. For example, hydrazones can be formed by reacting ketones or aldehydes with hydrazine .

- Byproduct Mitigation : Optimize reaction stoichiometry (e.g., excess hydrazine) and use catalysts (e.g., acid/base) to reduce side products like unreacted amines or dimerization byproducts. Monitor reactions via TLC or HPLC .

- Purification : Employ column chromatography or recrystallization to isolate the pure compound. Verify purity using NMR and mass spectrometry .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer :

- Molecular Weight : ~102.16 g/mol (calculated from molecular formula C₃H₁₀N₂).

- Solubility : Hydrophilic; soluble in polar solvents (e.g., water, ethanol) but may require pH adjustment for stability .

- Stability : Sensitive to light and moisture. Store under inert gas (e.g., nitrogen) to prevent oxidation. Monitor degradation via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?

- Methodological Answer :

- Purity Verification : Re-synthesize the compound under controlled conditions and compare results. Use high-purity reagents and anhydrous solvents to eliminate variability .

- Contextual Analysis : Evaluate experimental parameters (e.g., temperature, solvent polarity) across studies. For instance, reactivity in aqueous vs. non-polar solvents may differ significantly .

- Advanced Characterization : Employ techniques like X-ray crystallography or DFT calculations to confirm molecular structure and electronic properties .

Q. What strategies optimize this compound’s use in asymmetric synthesis or catalysis?

- Methodological Answer :

- Chiral Modifiers : Introduce chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis to enforce stereoselectivity. Monitor enantiomeric excess via chiral HPLC .

- Catalytic Systems : Pair with transition metals (e.g., Pd or Ru) for cross-coupling reactions. Optimize ligand-metal ratios to enhance turnover frequency .

- Mechanistic Studies : Use kinetic isotope effects (KIE) or in-situ IR spectroscopy to probe reaction pathways and identify rate-limiting steps .

Q. How can computational methods predict this compound’s interactions in enzyme inhibition studies?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model binding affinities with target enzymes (e.g., monoamine oxidases). Validate predictions with in vitro IC₅₀ assays .

- MD Simulations : Perform molecular dynamics (MD) to assess stability of enzyme-ligand complexes over time. Analyze hydrogen bonding and hydrophobic interactions .

- QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models to correlate structural features (e.g., substituents on the hydrazine moiety) with inhibitory potency .

Q. What analytical techniques are most effective for detecting trace impurities in this compound?

- Methodological Answer :

- Chromatography : Use UPLC with UV/Vis or MS detection for high-resolution separation of impurities. Compare retention times with standards .

- Spectroscopy : NMR (¹H/¹³C) and FT-IR can identify functional groups in byproducts. For metal contaminants, employ ICP-MS .

- Stability-Indicating Methods : Conduct forced degradation studies (e.g., exposure to heat, light, or humidity) and track impurity profiles .

Q. Methodological Guidelines

- Experimental Reproducibility : Document synthesis and characterization steps in detail, including solvent batches, reaction times, and equipment calibration. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for supplementary data submission .

- Data Interpretation : Use statistical tools (e.g., ANOVA) to validate findings. Address outliers through repeated trials or alternative analytical methods .

Propiedades

IUPAC Name |

propan-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2/c1-3(2)5-4/h3,5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJAQRHMKLVGSCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16726-41-3 (mono-hydrochloride), 68143-29-3 (sulfate), 72824-97-6 (sulfate (2:1)), 73941-11-4 (unspecified hydrochloride) | |

| Record name | 1-Isopropylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002257525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50177094 | |

| Record name | 1-Isopropylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2257-52-5 | |

| Record name | 1-Isopropylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002257525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Isopropylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2257-52-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2Q1ED74SJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.